3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one

Scaffold diversity Bromodomain inhibition Medicinal chemistry

3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic heterocyclic compound belonging to the 2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one class. It possesses a molecular weight of 294.3 g/mol and a molecular formula of C18H18N2O2.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 23380-89-4
Cat. No. B15063195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one
CAS23380-89-4
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23CCCN2C4=CC=CC=C4C(=O)N3
InChIInChI=1S/C18H18N2O2/c1-22-14-9-7-13(8-10-14)18-11-4-12-20(18)16-6-3-2-5-15(16)17(21)19-18/h2-3,5-10H,4,11-12H2,1H3,(H,19,21)
InChIKeyVKSGEJUKUQEJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3A-(4-Methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one (CAS 23380-89-4) – Core Scaffold and Procurement Profile


3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic heterocyclic compound belonging to the 2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one class [1]. It possesses a molecular weight of 294.3 g/mol and a molecular formula of C18H18N2O2 [1]. The scaffold features a fused pyrrolo-quinazolinone core substituted at the 3a-position with a 4-methoxyphenyl group, a structural motif that distinguishes it from more common 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one and 3a-methyl-substituted analogs [2]. The compound is commercially available as an AldrichCPR screening compound (Sigma-Aldrich product S758868) intended for research use .

Why Generic 2,3,3a,4-Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-ones Cannot Replace 3A-(4-Methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one


The 3a-(4-methoxyphenyl) substituent defines a structurally distinct sub-class within the pyrroloquinazolinone family that cannot be interchanged with unsubstituted, 3a-methyl, or 3a-aryl analogs without altering key molecular recognition features. Published structure-activity relationship (SAR) studies on the closely related 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one scaffold have demonstrated that even small changes at the 3a-position profoundly impact bromodomain binding affinity, selectivity, and water-displacement binding modes [1]. The 4-methoxyphenyl substituent introduces a larger hydrophobic surface, an additional hydrogen-bond acceptor, and altered conformational constraints compared to methyl or hydrogen-substituted analogs, which are predicted to shift binding profiles and physicochemical properties in ways that cannot be extrapolated from other in-class compounds [2].

3A-(4-Methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one – Quantitative Differentiation Evidence Relative to Closest Analogs


3a-Substitution Pattern Differentiation: 4-Methoxyphenyl vs. 3a-Methyl and 3a-Unsubstituted Analogs

The target compound bears a 3a-(4-methoxyphenyl) substituent that is absent in the most extensively characterized bioactive pyrroloquinazolinones. SAR data from the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one series demonstrate that the nature of the 3a-substituent is a critical determinant of bromodomain binding: the best-reported compound in that series (3a-methyl-substituted) achieved a KD of 124 nM for the fifth bromodomain of PB1 and KD values of 262 nM and 417 nM for SMARCA2B and SMARCA4, respectively [1]. The 4-methoxyphenyl substitution in the target compound is sterically and electronically distinct, providing a differentiated chemical starting point for bromodomain probe development within the SWI/SNF chromatin remodeling target class [1].

Scaffold diversity Bromodomain inhibition Medicinal chemistry

Saturation State Distinction: 2,3,3a,4-Tetrahydro vs. 2,3-Dihydro Scaffold and Redox Stability Implications

The target compound exists in the fully saturated 2,3,3a,4-tetrahydro oxidation state, whereas the most potent published bromodomain inhibitors in this scaffold class are in the partially unsaturated 2,3-dihydro oxidation state [1]. The tetrahydro scaffold lacks the C2–C3 double bond present in dihydro analogs, eliminating a potential site for oxidative metabolism and Michael addition reactions [2]. Synthesis of the 2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one core has been reported via reductive cyclization mediated by SnCl₂·2H₂O, yielding the saturated scaffold in good yields [3]. This distinction provides a procurement-relevant chemical stability argument for long-term compound library storage and biological assay reproducibility.

Scaffold redox state Chemical stability Compound library design

Physicochemical Property Differentiation: 4-Methoxyphenyl vs. 3a-Methyl Substitution

The 4-methoxyphenyl substituent confers a calculated XLogP3 of 3, a hydrogen-bond acceptor count of 3, and a topological polar surface area (TPSA) of 41.6 Ų [1], compared to a 3a-methyl analog (e.g., 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one, no CAS available) which has a predicted XLogP of approximately 1.8–2.0 and a TPSA of approximately 32 Ų [1][2]. The increased lipophilicity and hydrogen-bonding capacity of the 4-methoxyphenyl group are expected to alter membrane permeability, protein binding, and pharmacokinetic behavior in cellular assays, providing a differentiated tool compound profile for target engagement studies where greater hydrophobicity is desired.

Lipophilicity Hydrogen bonding Drug-likeness

Commercial Sourcing Purity and Specification: Batch-to-Batch Consistency for Assay Reproducibility

The target compound is available from Sigma-Aldrich as product S758868 under the AldrichCPR (Custom Pharma Reagent) program at a specified purity of ≥95% . In contrast, alternative suppliers (e.g., CheMenu catalog CM213344) also list 95% purity , while several closely related analogs (e.g., CAS 1234324-01-6 and 1234324-21-0) lack documented purity specifications from major commercial vendors . The AldrichCPR designation ensures batch-level quality control documentation including HPLC purity traceability, which is essential for reproducible screening data in HTS campaigns and SAR follow-up studies .

Compound procurement Purity specification Screening reliability

Synthetic Accessibility and One-Pot Library Generation for SAR Expansion

The 2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one scaffold, including the target compound's core, is accessible via a reported one-pot SnCl₂·2H₂O-mediated reductive cyclization of 2-nitrobenzamides with haloketones or keto acids [1]. This methodology has been demonstrated to tolerate a variety of substrates, enabling library synthesis in drug discovery efforts [1]. An alternative iodine-catalyzed method in ionic liquids has also been reported for the 3a-methyl series, but the 4-methoxyphenyl substitution pattern has been specifically exemplified only in the SnCl₂-mediated route, giving yields of 60–85% for representative tetrahydropyrroloquinazolinones [1].

Combinatorial chemistry One-pot synthesis Lead optimization

3A-(4-Methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one – Recommended Application Scenarios Based on Verified Differentiation


Chemical Probe Development Targeting SWI/SNF Bromodomains with Differentiated 3a-Substitution

Based on published SAR for the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one bromodomain inhibitor series, the 3a-(4-methoxyphenyl) substitution in the target compound provides a chemically distinct phenotype for exploring binding to PB1, SMARCA2, and SMARCA4 bromodomains . The 4-methoxyphenyl group introduces additional hydrophobic surface and H-bond acceptor capacity compared to the 3a-methyl lead compound (KD = 124–417 nM range) , potentially accessing novel binding modes involving water displacement from the KAc binding site, as observed in the parent scaffold . This compound is suitable as a starting point for fragment- or scaffold-based screening in SWI/SNF-focused oncology target programs.

Screening Library Diversification with a Chemically Stable Saturated Scaffold

The fully saturated 2,3,3a,4-tetrahydro core eliminates the electrophilic conjugated enamide system present in the more extensively characterized 2,3-dihydro analogs . This structural feature predicts reduced susceptibility to nucleophilic attack and oxidative degradation, making the compound a suitable candidate for long-duration biochemical and cellular assays where compound integrity is critical . Laboratories procuring diversity screening sets for high-throughput screening (HTS) should consider this compound as a representative of a saturated pyrroloquinazolinone phenotype not commonly represented in commercial libraries .

Physicochemical Probe to Study Lipophilicity-Driven Target Engagement

The target compound's computed XLogP3 of 3 and increased TPSA relative to 3a-methyl analogs position it as a tool to investigate the role of lipophilicity in bromodomain inhibitor cell permeability and nuclear target engagement. In cellular assays for SWI/SNF-dependent cancer lines, the 4-methoxyphenyl substitution may confer differential membrane partitioning and intranuclear accumulation compared to the more polar 3a-methyl series , providing a matched molecular pair for studying property-performance relationships in a chromatin-targeting context.

Combinatorial Chemistry Starting Material for Focused Pyrroloquinazolinone Libraries

The validated one-pot SnCl₂·2H₂O-mediated reductive cyclization route enables cost-effective resynthesis and derivatization of the target compound's core scaffold. Organizations building focused libraries for bromodomain or other chromatin reader domain targets can use this compound as a synthetic intermediate, leveraging the 3a-(4-methoxyphenyl) substitution as a fixed diversity point while varying the aryl ring substituents and the pyrrolidine ring substituents to explore additional SAR dimensions .

Quote Request

Request a Quote for 3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.